molecular formula C19H21N3OS B5808988 1-AZEPANYL(3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOL-5-YL)METHANONE

1-AZEPANYL(3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOL-5-YL)METHANONE

Cat. No.: B5808988
M. Wt: 339.5 g/mol
InChI Key: MDGOXQUIAFCDAN-UHFFFAOYSA-N
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Description

1-Azepanyl(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound contains a thienopyrazole core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-azepanyl(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process avoids the use of highly toxic or expensive reagents, ensuring safety and cost-effectiveness. The reaction steps are designed to be short and straightforward, making the method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-Azepanyl(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the thienopyrazole core .

Mechanism of Action

The mechanism of action of 1-azepanyl(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Azepanyl(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone stands out due to its unique combination of structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its versatility in scientific research further highlight its uniqueness .

Properties

IUPAC Name

azepan-1-yl-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-14-16-13-17(18(23)21-11-7-2-3-8-12-21)24-19(16)22(20-14)15-9-5-4-6-10-15/h4-6,9-10,13H,2-3,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGOXQUIAFCDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)N3CCCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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